

chemical structure and stereochemistry of hydroxyvalerenic acid

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Compound Name: Hydroxyvalerenic acid

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Hydroxyvalerenic Acid**

Introduction

Hydroxyvalerenic acid is a bicyclic sesquiterpenoid and a key phytochemical constituent found in the roots of *Valeriana officinalis*, commonly known as valerian.[1] As a derivative of valerenic acid, it contributes to the pharmacological effects associated with valerian extracts, which have been used for centuries in traditional medicine as sedatives and anxiolytics.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **hydroxyvalerenic acid**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Hydroxyvalerenic acid is classified as a monocarboxylic acid and a bicyclic sesquiterpenoid.[1] Its structure is characterized by a hexahydro-1H-indene core, substituted with a 2-methylpropenoic acid side chain.

1.1. IUPAC Nomenclature and Core Structure

The systematic IUPAC name for **hydroxyvalerenic acid** is (E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid.[1][3][4] This name precisely defines the molecule's connectivity and stereochemistry.

The core of the molecule is a bicyclic system derived from the fusion of a cyclopentane and a cyclohexane ring, forming a hexahydro-1H-indene skeleton. This core is decorated with several functional groups that dictate its chemical properties and biological activity.

1.2. Key Functional Groups

- **Carboxylic Acid:** The molecule possesses a carboxylic acid group (-COOH) as part of the 2-methylpropenoic acid side chain. This group is responsible for its acidic properties.
- **Hydroxyl Group:** A tertiary alcohol (-OH) is located at the C1 position of the indene ring system.
- **Alkene:** A double bond is present in the propenoic acid side chain, giving rise to geometric isomerism.
- **Methyl Groups:** Two methyl groups (-CH₃) are attached to the indene core at positions C3 and C7. Another methyl group is present on the propenoic acid side chain.

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. **Hydroxyvalerenic acid** possesses multiple stereogenic centers and a double bond, leading to specific stereoisomers.

2.1. Chiral Centers and Absolute Configuration

A chiral center is a carbon atom attached to four different groups.^[5] **Hydroxyvalerenic acid** has four such centers within its bicyclic core, located at positions C1, C4, C7, and C7a. The specific spatial arrangement of the substituents around these centers determines the molecule's absolute configuration. The IUPAC name specifies the configuration as:

- **1R:** The hydroxyl group at C1 is in the Rectus configuration.
- **4S:** The substituent at C4 is in the Sinister configuration.
- **7R:** The methyl group at C7 is in the Rectus configuration.
- **7aR:** The bridgehead carbon at C7a is in the Rectus configuration.

The specific combination of these chiral centers defines the unique three-dimensional shape of the naturally occurring **hydroxyvalerenic acid**.

2.2. Geometric Isomerism

The double bond in the 2-methylprop-2-enoic acid side chain is conformationally restricted, leading to geometric isomerism. The IUPAC name designates the configuration as (E), from the German entgegen, meaning "opposite". This indicates that the higher priority groups on each carbon of the double bond (the indene core and the carboxylic acid group) are on opposite sides.

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Physicochemical and Spectroscopic Data

The characterization of **hydroxyvalerenic acid** relies on a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of **Hydroxyvalerenic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₂ O ₃	[3] [4] [6] [7]
Molecular Weight	250.33 g/mol	[1] [3] [7]
CAS Number	1619-16-5	[1] [3] [4] [6]
Melting Point	166-168 °C	[7]
Purity (Typical)	≥95% (HPLC)	[7] [8]

Table 2: Spectroscopic Data for **Hydroxyvalerenic Acid**

Spectroscopic Technique	Key Data Points	Reference(s)
LC-MS	Precursor m/z: 289.1200 ([M+K] ⁺)	[3]
Key Fragments: 170.96, 188.97	[3]	
¹ H NMR	Data available in specialized databases	[9]
¹³ C NMR	Data available in specialized databases	[9]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a natural product like **hydroxyvalerenic acid** involves a multi-step process, from isolation to detailed spectroscopic analysis.

4.1. Isolation and Purification

Hydroxyvalerenic acid is typically isolated from the roots and rhizomes of *Valeriana officinalis*.
[1][10]

- Extraction: The initial step involves the extraction of dried and ground plant material with a suitable solvent, often an alcohol-water mixture or a supercritical fluid like CO₂. [11][12]
- Purification (HPLC): High-Performance Liquid Chromatography (HPLC) is a critical technique for purifying **hydroxyvalerenic acid** from the complex mixture of compounds present in the crude extract. [13][14]
 - Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used. [13][14]
 - Mobile Phase: A gradient elution system is often employed, typically using a mixture of an acidified aqueous solution (e.g., with phosphoric or formic acid) and an organic solvent like methanol or acetonitrile. [13][14]

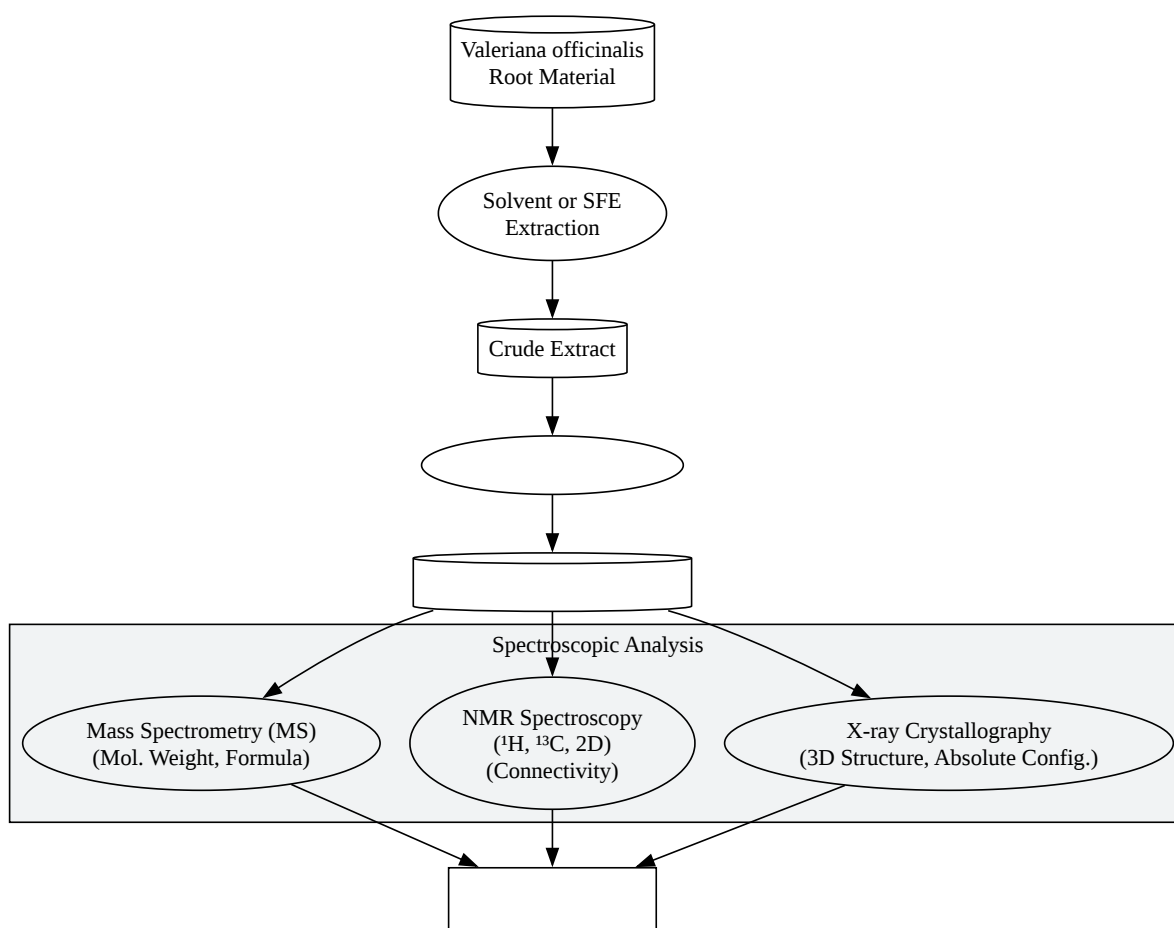
- Detection: Detection is usually performed using a UV detector, with a wavelength set around 220 nm.[14]

4.2. Structure Determination

Once a pure sample is obtained, its structure is determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS):
 - Methodology: Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing clues about its substructures.[3]
 - Typical Protocol: The purified compound is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source coupled to an LC system. The mass-to-charge ratio (m/z) of the molecular ion (e.g., $[M+H]^+$, $[M-H]^-$, or adducts like $[M+Na]^+$ or $[M+K]^+$) is measured.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Methodology: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[15][16] It provides information about the carbon-hydrogen framework.
 - Key Experiments:
 - 1H NMR: Identifies the different types of protons in the molecule and their connectivity through spin-spin coupling.
 - ^{13}C NMR: Identifies the different types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).[9][17] This information is pieced together to build the complete molecular structure.

- X-ray Crystallography:
 - Methodology: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[\[18\]](#)[\[19\]](#)[\[20\]](#)
 - Protocol: A high-quality crystal is mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected.[\[19\]](#) The data are then processed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.[\[19\]](#)[\[20\]](#) This method is considered the gold standard for confirming absolute configuration.[\[21\]](#)



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Conclusion

Hydroxyvalerenic acid possesses a complex and well-defined chemical structure and stereochemistry. Its bicyclic sesquiterpenoid framework, featuring four distinct chiral centers and (E)-geometry at the side-chain double bond, is crucial for its identity and biological function. The elucidation of this structure is achieved through a rigorous combination of isolation techniques, primarily HPLC, and advanced spectroscopic methods such as mass spectrometry, multidimensional NMR, and single-crystal X-ray diffraction. This detailed structural knowledge is fundamental for quality control of valerian-based products and for guiding future research into its pharmacological mechanisms and potential therapeutic applications.

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